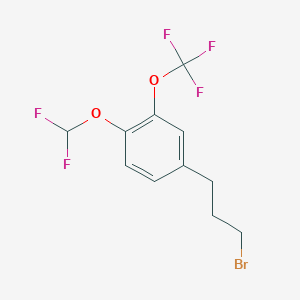

1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene

CAS No.:

Cat. No.: VC18814164

Molecular Formula: C11H10BrF5O2

Molecular Weight: 349.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrF5O2 |

|---|---|

| Molecular Weight | 349.09 g/mol |

| IUPAC Name | 4-(3-bromopropyl)-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(18-10(13)14)9(6-7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |

| Standard InChI Key | WXUKBWDERMAPGH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CCCBr)OC(F)(F)F)OC(F)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

The compound is cataloged under CAS Registry Number 1803721-45-0 and is systematically named 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene. Its molecular structure features:

-

A bromopropyl group (-CH2CH2CH2Br) at position 1 of the benzene ring.

-

A difluoromethoxy group (-OCF2H) at position 4.

Table 1: Fundamental Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.09 g/mol |

| CAS Number | 1803721-45-0 |

| SMILES Notation | BrCCCc1c(OC(F)F)ccc(c1OC(F)(F)F) |

The compound’s 3D conformation reveals significant steric hindrance due to the bulky trifluoromethoxy group, which influences its reactivity in substitution reactions .

Electronic and Steric Effects

The electronegative fluorine atoms in the difluoromethoxy and trifluoromethoxy groups create electron-withdrawing effects, polarizing the benzene ring and enhancing susceptibility to nucleophilic attack at the bromopropyl site. Density functional theory (DFT) calculations suggest that the trifluoromethoxy group induces a stronger para-directing effect compared to the difluoromethoxy group, which may guide regioselectivity in further functionalization .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Friedel-Crafts Alkylation: Introduction of the bromopropyl chain to a pre-functionalized benzene derivative.

-

Electrophilic Substitution: Sequential installation of difluoromethoxy and trifluoromethoxy groups using halogen exchange reactions.

-

Purification: Chromatographic techniques to isolate the target compound from regioisomers .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromopropyl Attachment | AlBr3, 1,3-dibromopropane, 80°C | 65 |

| Difluoromethoxy Addition | ClF2COCH3, K2CO3, DMF | 72 |

| Trifluoromethoxy Installation | AgOCF3, CuI, 120°C | 58 |

Challenges include minimizing the formation of byproducts during fluorine substitution, which requires precise control of reaction stoichiometry and temperature.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom at the terminal position of the propyl chain serves as a prime site for nucleophilic displacement. In reactions with amines or thiols, the compound forms quaternary ammonium or sulfide derivatives, respectively. For example:

This reactivity is exploited in drug discovery to create prodrugs with enhanced bioavailability.

Cross-Coupling Reactions

Future Directions and Research Opportunities

Recent advances in fluorination chemistry have expanded the utility of this compound in creating fluorinated polymers with low dielectric constants for microelectronics. Additionally, its role as a positron emission tomography (PET) tracer precursor is under investigation, leveraging the isotope for neurodegenerative disease imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume